molecular formula C11H14O4 B1330015 Ethyl homovanillate CAS No. 60563-13-5

Ethyl homovanillate

Cat. No. B1330015
CAS No.: 60563-13-5
M. Wt: 210.23 g/mol
InChI Key: AWPMWZHWVKXADV-UHFFFAOYSA-N
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Patent
US08440693B2

Procedure details

A mixture of homovanillic acid (5 g, 27.4 mmol) and H2SO4 (96%, 1.46 mL, 27.4 mmol) in EtOH (100 mL) was stirred for 1 h at 85° C., allowed to cool to RT and concentrated. The residue was diluted in H2O and extracted with DCM. The organic phase was washed with H2O, dried (Na2SO4), filtered and concentrated to afford 5.8 g of the title compounds as a yellow oil. LC-MS: m/z 211.2 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.46 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])[CH2:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.OS(O)(=O)=O.[CH3:19][CH2:20]O>>[CH2:19]([O:12][C:1](=[O:13])[CH2:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1)[CH3:20]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(CC1=CC(OC)=C(O)C=C1)(=O)O
Name
Quantity
1.46 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
was stirred for 1 h at 85° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted in H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The organic phase was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(CC1=CC(=C(C=C1)O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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